

A comparative analysis of signaling pathways activated by ZK756326 dihydrochloride and CCL1.

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

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A Comparative Analysis of Signaling Pathways Activated by ZK756326 Dihydrochloride and CCL1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the signaling pathways activated by the synthetic small molecule **ZK756326 dihydrochloride** and the endogenous chemokine CCL1. Both molecules are agonists for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various inflammatory and autoimmune diseases, as well as in cancer immunotherapy. However, their downstream signaling effects exhibit notable differences, including receptor specificity and biased agonism, which are critical considerations for therapeutic development.

Data Presentation: Quantitative Comparison

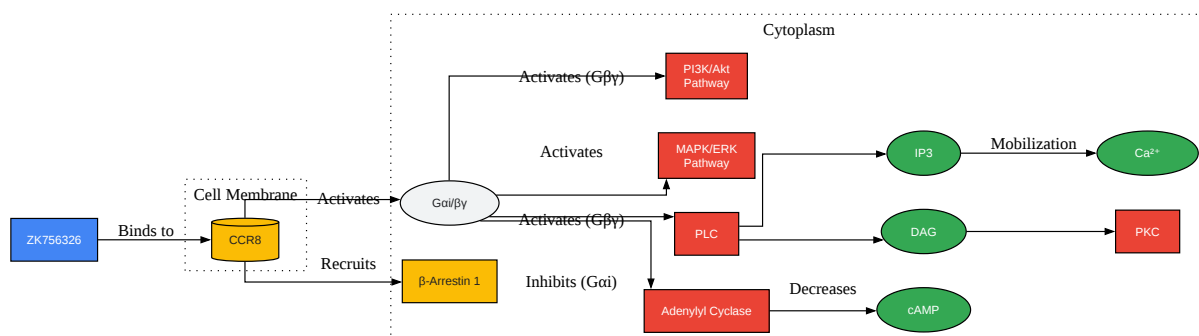
The following table summarizes the available quantitative data for **ZK756326 dihydrochloride** and CCL1, highlighting their key pharmacological parameters.

Parameter	ZK756326 Dihydrochloride	CCL1	Reference(s)
Target Receptor(s)	CCR8	CCR8, AMFR	[1] [2] [3] [4] [5] [6]
Binding Affinity (CCR8)	IC50 = 1.8 μ M (for inhibition of CCL1 binding)	-	[2] [3]
Functional Potency (CCR8)	Full agonist for calcium mobilization	Full agonist for calcium mobilization; EC50 = 26 nM (cAMP inhibition)	[1] [2] [3] [7]
G Protein Coupling (CCR8)	Predominantly G α i	Predominantly G α i, with a significant G β γ component for migration	[1] [4]
β -Arrestin Recruitment	Higher efficacy in β -arrestin 1 recruitment compared to CCL1	Lower efficacy in β -arrestin 1 recruitment compared to ZK756326	[1] [4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways activated by **ZK756326 dihydrochloride** and CCL1.

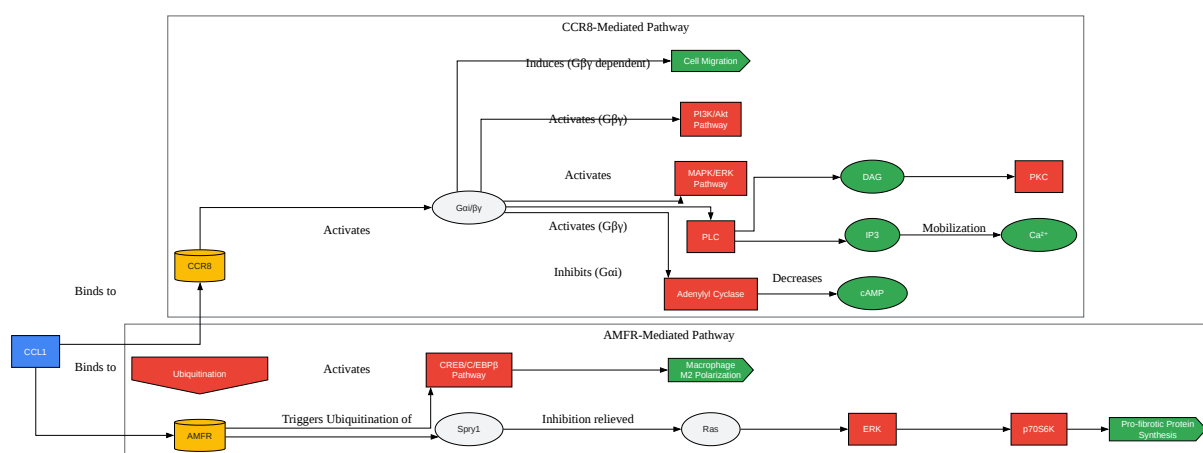
ZK756326 Dihydrochloride Signaling Pathway



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ZK756326 activates CCR8, leading to downstream signaling.

CCL1 Signaling Pathways



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CCL1 activates both CCR8 and AMFR, initiating distinct downstream cascades.

Comparative Analysis of Signaling Pathways

Receptor Activation:

- ZK756326 Dihydrochide is a selective agonist for CCR8.[2][3] Its activity at other GPCRs is significantly lower.
- CCL1 is the endogenous ligand for CCR8 but has also been identified to activate the Autocrine Motility Factor Receptor (AMFR).[5][6] This dual receptor activation is a major point of divergence from ZK756326.

Downstream of CCR8 Activation:

Both ZK756326 and CCL1, upon binding to CCR8, induce a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the G α i subtype.[1][4] This initiates several downstream signaling events:

- **Inhibition of Adenylyl Cyclase:** The activated G α i subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
- **Calcium Mobilization:** Both compounds are full agonists for the mobilization of intracellular calcium.[1] This is a classic response to GPCR activation and is mediated through G β γ subunit activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.
- **PI3K/Akt and MAPK/ERK Pathways:** Activation of CCR8 by both agonists can also lead to the activation of the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.

Biased Agonism at CCR8:

A key difference in the signaling profiles of ZK756326 and CCL1 lies in the concept of biased agonism. This refers to the ability of different agonists to stabilize distinct receptor conformations, leading to preferential activation of a subset of downstream signaling pathways.

- **G β γ Signaling and Cell Migration:** CCL1-induced cell migration is critically dependent on G β γ signaling.[1] In contrast, cell migration induced by ZK756326 is independent of the G β γ pathway.[1]
- **β -Arrestin Recruitment:** ZK756326 displays a higher efficacy in recruiting β -arrestin 1 to CCR8 compared to CCL1.[1][4] This recruitment is independent of G α i signaling.[1][4] β -

arrestins are important for receptor desensitization and can also initiate their own signaling cascades.

CCL1-Specific AMFR Signaling:

The activation of AMFR by CCL1 initiates signaling pathways distinct from those mediated by CCR8. This pathway is particularly relevant in the context of pulmonary fibrosis.[5][8]

- **Ras-ERK-p70S6K Pathway:** CCL1 binding to AMFR triggers the ubiquitination of Spry1 (Sprouty Homolog 1), an inhibitor of the Ras/MAPK pathway.[5] This leads to the activation of Ras and the downstream ERK-p70S6K signaling cascade, ultimately promoting the synthesis of pro-fibrotic proteins.[9][10]
- **CREB/C/EBP β Pathway:** In macrophages, the interaction between CCL1 and AMFR has been shown to enhance CREB/C/EBP β signaling, which promotes M2 macrophage polarization.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare the signaling of **ZK756326 dihydrochloride** and CCL1. Specific cell types, reagent concentrations, and incubation times should be optimized for the experimental system.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Workflow:



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Workflow for a typical intracellular calcium mobilization assay.

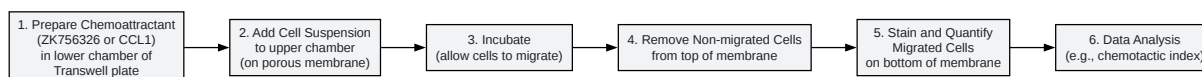
Methodology:

- **Cell Culture:** Cells endogenously expressing or recombinantly overexpressing CCR8 are seeded into a 96-well black-walled, clear-bottom plate and cultured to an appropriate confluency.
- **Dye Loading:** The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a gentle detergent like Pluronic F-127 to aid in dye solubilization. Cells are incubated to allow for dye uptake and de-esterification.
- **Washing:** Cells are washed with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.
- **Assay:** The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated addition of varying concentrations of ZK756326 or CCL1.
- **Data Acquisition:** Fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
- **Data Analysis:** The peak fluorescence response is plotted against the agonist concentration to determine the dose-response curve and calculate the EC50 value.

Chemotaxis Assay

This assay quantifies the directed migration of cells towards a chemoattractant.

Workflow:



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General workflow for a Transwell chemotaxis assay.

Methodology:

- **Assay Setup:** A Transwell insert with a porous membrane (pore size appropriate for the cell type) is placed into the well of a 24-well plate. The lower chamber is filled with medium containing various concentrations of ZK756326 or CCL1. The upper chamber contains medium without the chemoattractant.
- **Cell Seeding:** A suspension of the cells of interest (e.g., T cells, monocytes) is added to the upper chamber.
- **Incubation:** The plate is incubated for a period sufficient to allow for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.
- **Cell Removal and Staining:** After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye).
- **Quantification:** The membrane is excised and mounted on a microscope slide, and the number of migrated cells is counted in several fields of view. Alternatively, the stain can be eluted, and the absorbance or fluorescence can be measured.
- **Data Analysis:** The number of migrated cells in the presence of the chemoattractant is compared to the number of cells that migrated in the absence of a chemoattractant (basal migration) to determine the chemotactic index.

Conclusion

In summary, while both **ZK756326 dihydrochloride** and CCL1 act as agonists at the CCR8 receptor, their signaling mechanisms diverge significantly. ZK756326 is a selective CCR8 agonist that exhibits biased signaling, particularly in its G β y-independent induction of cell migration and enhanced β -arrestin recruitment. In contrast, CCL1 activates both CCR8 and AMFR, leading to a broader range of downstream effects, including G β y-dependent migration and unique pro-fibrotic and immunomodulatory signaling through AMFR. These differences are crucial for the rational design and development of therapeutics targeting the CCR8 pathway, as the choice of agonist could lead to distinct physiological outcomes. A thorough understanding of these differential signaling events is paramount for predicting the efficacy and potential side effects of CCR8-targeted drugs.

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